molecular formula C8H8ClNO B11913204 Indolin-3-one hydrochloride

Indolin-3-one hydrochloride

Cat. No.: B11913204
M. Wt: 169.61 g/mol
InChI Key: MBLNODBRHFWCTM-UHFFFAOYSA-N
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Description

Indolin-3-one hydrochloride is a chemical of significant interest in medicinal chemistry and organic synthesis. The indolin-3-one core is a privileged scaffold in drug discovery, frequently serving as a key synthetic intermediate for developing novel pharmacologically active compounds . Research highlights the application of indoline and indolinone-based structures in the development of potential anticancer agents. These compounds can act as apoptosis-inducing agents, triggering programmed cell death in cancer cells . For instance, hybrids merging indole and indolin-2-one/indolin-3-one moieties have demonstrated potent cytotoxicity against various cancer cell lines, such as MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) . The versatility of the indoline structure allows it to interact with various biological targets, including protein kinases . Beyond oncology, indoline derivatives are investigated for antibacterial applications, anti-inflammatory and analgesic properties, and the treatment of cardiovascular diseases . The specific hydrochloride salt form of indoline derivatives has been documented in patent literature, with some salts, like 3,3-dimethyl-6-ethoxy-indoline hydrochloride, being reported to possess analgesic activity . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1,2-dihydroindol-3-one;hydrochloride

InChI

InChI=1S/C8H7NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-4,9H,5H2;1H

InChI Key

MBLNODBRHFWCTM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Indolin-3-one hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This reaction yields tetracyclic indolin-3-ones with C2-quaternary stereocenters under mild conditions . Another method involves the copper-catalyzed oxidative dimerization of 2-aryl indoles, followed by cross-addition with indoles, to produce C2-tetrasubstituted indolin-3-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium and copper, is common in these processes due to their efficiency in facilitating the necessary chemical transformations.

Chemical Reactions Analysis

Reaction Pathways

  • Aza-Brook Rearrangement and Dieckmann Cyclization :
    Bis(trimethylsilyl)aluminum chloride ((TMS)₂AlCl) facilitates the formation of an aluminum enolate intermediate via aza-Brook rearrangement, followed by Dieckmann cyclization and hydrolysis to yield indolin-3-one .

    • Conditions : (TMS)₂AlCl (4.0 equiv.), EtCN solvent, −78°C to room temperature.

    • Yield : Up to 56% .

  • Tandem Reaction with LiN(SiMe₃)₂/CsF :
    A one-pot synthesis using N-methylbenzylamines and methyl 2-fluorobenzoates under LiN(SiMe₃)₂/CsF catalysis produces indolin-3-ones, including C2-quaternary derivatives .

    • Advantages : Operationally simple, scalable for complex pharmaceuticals.

  • Acid-Mediated Hydrochloride Salt Formation :
    Indolin-3-one hydrochloride is prepared by treating indolin-3-one with HCl gas under anhydrous conditions (e.g., methanol/isopropyl acetate) .

    • Example : N-acetyl-3,3-dimethyl-6-ethoxy-indoline hydrochloride is converted via HCl gas addition .

C(sp³)–H Amination and Acyloxylation

KI catalyzes direct functionalization at the C2 position of indolin-3-ones using air as an oxidant .

  • Reaction : Indolin-3-one reacts with amines or acyloxylation reagents under mild conditions (e.g., 30–50°C, 24–48 h).

  • Applications : Enables synthesis of 2-amino and 2-acyloxy derivatives for medicinal chemistry.

Silyl Enol Ether Oxidation

Oxidation of silyl enol ethers derived from indolin-3-one with NBS in methanol introduces substituents at the C2 position .

  • Example : Matemone synthesis via NBS oxidation of a silyl enol ether .

Intramolecular Cyclization

Citric acid in DMF/water facilitates cyclization to form 2-heteroaryl-indolin-3-ones, tolerating substituted phenyl rings and quinolines .

  • Conditions : Batch or flow conditions with citric acid as catalyst.

Anti-Inflammatory Activity

3-Substituted-indolin-2-one derivatives, including hydrochloride salts, exhibit anti-inflammatory effects in RAW264.7 macrophages :

Compound IC₅₀ (NO inhibition) Cytotoxicity
3-(3-hydroxyphenyl)20 μMNon-toxic
Dexamethasone10 μMStandard control
  • Mechanism : Inhibits LPS-induced nitric oxide (NO), IL-6, and TNF-α production via suppression of iNOS, Akt, and NF-κB pathways .

Cyclodimerization

Base-mediated reactions of 3-phenacylideneoxindolines with amino esters form dispiro[indoline-3,1′-cyclopentane-3′,3″-indolines] :

  • Conditions : Triethylamine (base), acetonitrile solvent.

  • Yields : 61–70% (e.g., 1a ) .

[3+2] Cycloaddition

Azomethine ylides generated from ethyl glycinate hydrochloride react with 3-phenacylideneoxindolines to form spiro[indoline-3,3′-pyrrolidines] :

  • Cytotoxicity : 2j shows IC₅₀ ≈ 50 μg/mL against CT26 cells .

Key Reaction Data

Reaction Type Reagents Conditions Yield/Outcome
Aza-Brook rearrangement(TMS)₂AlCl (4.0 equiv.), EtCN−78°C → rt56% indolin-3-one
KI-catalyzed aminationKI, air, DMF30–50°C, 24–48 h2-amino derivatives
Silyl enol ether oxidationNBS, methanolrtC2-substituted derivatives
CyclodimerizationTriethylamine, acetonitrilertDispiro compounds (61–70%)

Scientific Research Applications

Pharmaceutical Applications

Indolin-3-one hydrochloride has been investigated for its potential as an analgesic and anti-inflammatory agent. The compound has shown effectiveness in treating pain, with dosages ranging from 100 to 600 mg per day being reported as effective in various studies .

Analgesic Properties

Research indicates that indoline derivatives, including this compound, can alleviate pain through various mechanisms. For instance, the hydrochloride salt form of 3,3-dimethyl-6-ethoxy-indoline has demonstrated analgesic activity comparable to other established analgesics .

Neuroprotective Effects

Indolin-3-one derivatives have been studied for their neuroprotective effects against neurodegenerative diseases, particularly Alzheimer's disease. A series of studies have synthesized novel indole-containing compounds that inhibit beta-amyloid aggregation, a hallmark of Alzheimer’s pathology. These compounds have shown promising results in cell-based assays, indicating their potential as multitarget agents for neuroprotection .

Synthetic Applications

This compound serves as a versatile scaffold in organic synthesis. Its structure allows for various functionalizations that lead to the development of new compounds with enhanced biological activities.

C(sp3)–H Functionalization

Recent advancements have demonstrated the use of indolin-3-one derivatives in C(sp3)–H amination and acyloxylation reactions. These reactions enable the straightforward synthesis of 2-substituted indolin-3-ones under mild conditions, expanding the synthetic utility of this compound in creating complex molecular architectures .

Multitarget Drug Design

The pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies involving indole and isatin derivatives have revealed insights into their multitarget activity against various biochemical pathways involved in Alzheimer's disease . This approach highlights the potential for designing novel therapeutic agents that can address multiple targets simultaneously.

Case Studies

Several case studies illustrate the applications of this compound:

Study Focus Findings
Study 1Analgesic ActivityDemonstrated effective pain relief comparable to traditional analgesics at dosages between 100-600 mg/day .
Study 2NeuroprotectionNew derivatives showed significant inhibition of beta-amyloid aggregation with IC50 values in the low micromolar range, indicating potential for Alzheimer's treatment .
Study 3Synthetic MethodologyDeveloped a method for functionalizing indolin-3-one derivatives at the C2 position, leading to new biologically active compounds .

Mechanism of Action

The mechanism of action of indolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, certain derivatives inhibit kinase families, which play a crucial role in cell signaling and cancer progression . The compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, making it a versatile tool in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of indolin-3-one hydrochloride include:

Compound Name Substituents Key Structural Differences
This compound 3-amino-5-chloro, HCl salt Reference compound
5-Aminoindolin-2-one hydrochloride 5-amino, 2-ketone, HCl salt Ketone at position 2 vs. 3
3-Amino-5-chloroindolin-2-one 3-amino-5-chloro, 2-ketone Ketone position and absence of HCl salt
5-Chloro-3-hydrazonoindolin-2-one 5-chloro, 3-hydrazono, 2-ketone Hydrazone moiety at position 3

Key Observations :

  • Position of ketone: Shifting the ketone from position 3 (indolin-3-one) to 2 (indolin-2-one) alters electronic distribution, affecting reactivity and binding affinity. For instance, 5-aminoindolin-2-one hydrochloride shows distinct hydrogen-bonding capabilities compared to the 3-ketone analogue .
  • Substituent effects: The 5-chloro group in this compound enhances electrophilicity, facilitating nucleophilic attacks in synthesis . In contrast, hydrazone derivatives (e.g., 5-chloro-3-hydrazonoindolin-2-one) exhibit unique tautomeric properties, influencing their biological activity .
Comparison with Analogues
Compound Synthetic Route Yield (%) Key Catalysts/Conditions
Indolin-3-one Tandem addition with AlCl₃ 80–90 Room temperature, propionitrile
5-Aminoindolin-2-one Azo-coupling of aryldiazonium salts 60–75 Diazonium salts, acidic conditions
3-Hydrazonoindolin-2-one Condensation of 5-methoxyisatin with benzhydrazide 50–65 Reflux in ethanol

Key Differences :

  • Catalyst efficiency: TEMPO-catalyzed oxidative homocoupling is highly efficient for dimeric indolinones but less applicable to monomeric targets .
  • Reaction time : Micromixer-based synthesis (e.g., for indolin-3-one) reduces reaction time to 2 hours compared to traditional reflux methods (6–8 hours) .

Pharmacological and Biochemical Profiles

  • Enzyme inhibition: Indolin-2-one derivatives with hydrazone moieties (e.g., 5-chloro-3-hydrazonoindolin-2-one) show moderate inhibition of tyrosinase (IC₅₀ ~25 µM) .
  • Anticancer activity : Eliipticine, synthesized from indolin-3-one, exhibits potent antitumor effects, suggesting the scaffold’s utility in oncology .
  • Structural vs. activity trends : The 3-ketone group in this compound likely enhances interaction with catalytic lysine residues in enzymes compared to 2-ketone analogues .

Biological Activity

Indolin-3-one hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, neurology, and infectious diseases. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a derivative of indole, a structure known for its presence in various biologically active compounds. The compound exhibits a range of pharmacological properties, including anticancer , antimicrobial , anti-inflammatory , and neuroprotective activities. Its versatility makes it a valuable scaffold for drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Certain derivatives have been shown to inhibit kinase families involved in cancer cell signaling pathways, thereby impeding tumor growth and proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, a key factor in neurodegenerative diseases .
  • Apoptosis Induction : Indolin-3-one derivatives have been demonstrated to induce apoptosis in cancer cells by modulating apoptotic markers such as Bcl-2 and caspases .

Anticancer Activity

This compound has shown promising results against various cancer cell lines. For instance:

  • A study reported that certain derivatives exhibited cytotoxicity against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines with IC50 values ranging from 1.04 µM to 3.31 µM .
Cell LineCompoundIC50 (µM)Mechanism of Action
MCF-76n1.04Induces apoptosis via ROS generation
HepG-26n1.84Cell cycle disruption
HCT-1166n3.31Apoptotic marker modulation

Neuroprotective Effects

Research has indicated that indolin-3-one derivatives can protect neuronal cells from oxidative damage:

  • One study highlighted the neuroprotective effects against Aβ-induced toxicity in neuroblastoma cells, suggesting potential applications in Alzheimer's disease treatment .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity:

  • Derivatives have been tested against various bacterial strains, showing significant inhibitory effects, which could lead to new treatments for infections.

Case Studies

  • Case Study on Cancer Treatment :
    • A derivative of this compound was tested for its efficacy against melanoma cells. Results showed that it caused lipid droplet accumulation and induced phototoxicity upon light activation, indicating potential for targeted photodynamic therapy .
  • Alzheimer's Disease Model :
    • In an animal model of Alzheimer's disease, indole derivatives were shown to significantly reduce the aggregation of beta-amyloid peptides, a hallmark of the disease pathology. This effect was linked to their antioxidant properties and ability to modulate inflammatory pathways .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other indole derivatives but exhibits unique biological activities:

Compound TypeSimilaritiesUnique Features
Oxoindolin-2-oneIndole core structureEnhanced anticancer activity
Indole DerivativesCommon chemical propertiesMulti-targeted effects on neuroprotection

Q & A

Basic: What are the recommended methods for synthesizing and characterizing Indolin-3-one hydrochloride?

Methodological Answer:
this compound can be synthesized via oxidative homocoupling reactions using catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under mild conditions. For example, TEMPO-mediated oxidation of indole derivatives in acidic media yields dimeric biindolin-2-ones, with the intermediate indolin-3-one stabilized as a hydrochloride salt .
Characterization Steps:

  • Purity Analysis: Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm purity (>95%).
  • Structural Confirmation:
    • NMR: 1^1H and 13^13C NMR spectra to verify proton environments and carbonyl functionality.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation.
  • Crystallography: Single-crystal X-ray diffraction (if available) for absolute configuration determination.
    Key Data Table:
ParameterMethodExpected Outcome
PurityHPLC≥95%
Melting PointDifferential Scanning Calorimetry (DSC)220–225°C (decomposes)
SolubilityUSP classificationSoluble in DMSO, sparingly in water

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
this compound requires strict adherence to safety guidelines due to its reactivity and potential toxicity:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and handling .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard warnings (e.g., H315: Causes skin irritation) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inhalation of dust .

Advanced: How can researchers resolve contradictions in mechanistic pathways proposed for this compound synthesis?

Methodological Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed via:

  • Isotopic Labeling: Use 18^{18}O-labeled TEMPO to trace oxygen transfer in oxidative steps.
  • Kinetic Studies: Monitor reaction rates under varying pH and temperature to identify rate-determining steps.
  • Computational Modeling: Density Functional Theory (DFT) calculations to compare energy barriers of proposed intermediates .
    Example: A study using EPR spectroscopy confirmed TEMPO’s role as a radical mediator, ruling out ionic intermediates in the homocoupling mechanism .

Advanced: What experimental designs are suitable for evaluating the pharmacological activity of this compound in vivo?

Methodological Answer:

  • Animal Models: Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic (PK) studies. Administer via intraperitoneal (IP) or oral gavage.
  • Dose Optimization: Conduct dose-ranging studies (e.g., 10–100 mg/kg) with plasma sampling at 0, 1, 3, 6, and 24 hours post-dose.
  • Bioanalytical Methods: Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
    Key Parameters:
ParameterDesignOutcome Example
Half-life (t₁/₂)Non-compartmental analysis4.2 ± 0.8 hours (rat, 50 mg/kg IP)
Bioavailability (F)AUC comparison (IV vs. oral)22% (oral)

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 280 nm) using a gradient elution of acetonitrile/0.1% formic acid.
  • Validation Parameters:
    • Linearity: R² ≥ 0.995 over 1–100 µg/mL.
    • Recovery: ≥90% in spiked biological samples (e.g., serum).
  • Cross-Validation: Confirm results with LC-MS/MS for high sensitivity .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Correlate in vitro IC₅₀ values with in vivo exposure metrics (e.g., AUC/MIC ratio).
  • Tissue Distribution Studies: Use radiolabeled 14^{14}C-Indolin-3-one to assess penetration into target tissues.
  • Metabolite Screening: Identify active metabolites via high-resolution MS and test their activity in secondary assays .
    Case Study: A 2023 study on metformin hydrogels demonstrated that adjusting hydrogel viscosity improved in vivo retention, resolving efficacy gaps observed in vitro .

Basic: What are the best practices for reporting synthetic yields and reproducibility in this compound studies?

Methodological Answer:

  • Detailed Experimental Logs: Document reaction conditions (temperature, solvent purity, stirring rate) to identify variability sources.
  • Triplicate Runs: Report yields as mean ± standard deviation (e.g., 68% ± 3%).
  • Supporting Information: Provide raw NMR/HPLC data in supplementary files for peer review .

Advanced: How can computational tools enhance the design of this compound derivatives with improved stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Predict solubility and degradation pathways in aqueous media.
  • QSPR Models: Relate structural descriptors (e.g., logP, polar surface area) to experimental stability data.
  • Crystal Structure Prediction (CSP): Identify polymorphs with higher thermal stability using software like Mercury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.